6-Azaspiro[4.5]decane-7,9-dione
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Overview
Description
6-Azaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C9H13NO2. It is a member of the azaspirodecanedione family and is known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route is employed due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[4.5]decane-7,9-dione, particularly in its role as an anxiolytic agent, involves partial agonism of the 5-HT1A receptors. This interaction modulates the release of neurotransmitters such as serotonin, leading to anxiolytic effects. The compound does not exhibit affinity for benzodiazepine or GABA receptors, distinguishing it from other anxiolytics .
Comparison with Similar Compounds
Buspirone: An anxiolytic agent with a similar spirocyclic structure.
Alnespirone: Another anxiolytic compound with structural similarities.
Gepirone: A derivative with anxiolytic properties.
Uniqueness: 6-Azaspiro[4.5]decane-7,9-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a partial agonist at 5-HT1A receptors without affecting benzodiazepine or GABA receptors makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
6-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-5-8(12)10-9(6-7)3-1-2-4-9/h1-6H2,(H,10,12) |
InChI Key |
AOYLTUADAQIMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)CC(=O)N2 |
Origin of Product |
United States |
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